![molecular formula C6H6BN3O2 B13459362 (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid](/img/structure/B13459362.png)
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid
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Overview
Description
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The boronic acid functional group attached to the pyrazolopyridine core makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method starts with the preparation of the pyrazolopyridine scaffold through cyclization reactions involving hydrazines and pyridine derivatives. The boronic acid group is then introduced via palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and borylation steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in organic solvents.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazolopyridines depending on the coupling partner used.
Scientific Research Applications
While (1H-Pyrazolo[4,3-b]pyridin-6-yl)boronic acid is available for purchase , research regarding pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine derivatives reveals their applications in medicinal chemistry, particularly as kinase inhibitors and in the synthesis of various biologically active compounds .
Applications of Pyrazolo-pyridine Derivatives
- Kinase Inhibitors Pyrazolo[3,4-b]pyridine is a common structure in kinase inhibitors because the pyrazolo component can act as a hydrogen bond . Boronic acid-containing pyrazolo[4,3-f]quinoline compounds have been identified as dual CLK/ROCK inhibitors with anticancer properties .
- Treatment of Bladder Cancer Arylated pyrazolo[3,4-b]pyridine has been highlighted as a fibroblast growth factor inhibitor (FGF-R and FGFR3) that is specific for bladder cancer treatment .
- Neuroprotection Pyrazolo[3,4-b]pyridine derivatives have exhibited potential as neuroprotectors in MPP+-induced neurodegeneration .
- Antiproliferative Activity Certain pyrazolo[4,3-c]pyridine derivatives have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
- pH Sensing Specific pyrazolo[4,3-c]pyridine compounds can be used as pH indicators, enabling both fluorescence intensity-based and ratiometric pH sensing .
- mGluR5 Modulation Arylated pyrazolo[3,4-b]pyridine is used as metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAM's) .
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biological applications. The pyrazolopyridine core can also interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family with similar structural features but different substitution patterns.
1H-Pyrrolo[2,3-B]pyridine: A related compound with a pyrrole ring instead of a pyrazole ring, leading to different chemical properties and applications.
Uniqueness
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and makes it particularly useful in cross-coupling reactions and enzyme inhibition studies. Its ability to form reversible covalent bonds with biological targets sets it apart from other pyrazolopyridine derivatives .
Biological Activity
(1H-Pyrazolo[4,3-B]pyridin-6-YL)boronic acid is a boronic acid derivative notable for its unique pyrazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research. The following sections detail the synthesis, biological interactions, and pharmacological applications of this compound.
Structural Characteristics
The molecular formula of this compound is C6H6BN3O2, with a molecular weight of approximately 151.00 g/mol. Its structure features a boronic acid functional group, which is pivotal for its reactivity and interaction with biological targets. The pyrazolo-pyridine core contributes significantly to its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazolo-pyridine framework followed by the introduction of the boronic acid group. Various synthetic routes have been explored to optimize yield and purity, including one-pot reactions that integrate multiple coupling steps to enhance efficiency .
Biological Activity
Research into the biological activity of this compound has revealed several significant pharmacological properties:
Anticancer Activity
Studies have indicated that compounds containing a pyrazolo-pyridine structure exhibit potent anticancer effects. For instance, derivatives of pyrazolo-pyridines have been shown to inhibit key signaling pathways involved in cancer progression. Notably, this compound has been implicated in inhibiting c-Met, a receptor tyrosine kinase associated with various malignancies .
Table 1: Anticancer Activity of Pyrazolo-Pyridine Derivatives
Antiviral Activity
Recent investigations have also highlighted the antiviral potential of pyrazolo-pyridine derivatives. For example, compounds structurally related to this compound have demonstrated activity against various viral infections, including those caused by herpes simplex virus (HSV) and vesicular stomatitis virus (VSV) .
Table 2: Antiviral Activities of Related Compounds
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound's ability to inhibit kinases such as c-Met and CLK suggests its role in disrupting signaling pathways critical for cell growth and survival.
- Induction of Apoptosis : Evidence indicates that treatment with this compound can activate apoptotic pathways through caspase activation and PARP cleavage, leading to programmed cell death in cancer cells .
- Antiviral Mechanisms : The antiviral effects may involve interference with viral replication processes or modulation of host cell responses to viral infection.
Case Studies
Several case studies have investigated the efficacy and safety profiles of this compound in preclinical models:
- Cancer Cell Lines : In vitro studies on various human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers.
- Viral Infection Models : In vivo studies using animal models infected with HSV showed that administration of related compounds led to decreased viral loads and improved survival rates.
Properties
Molecular Formula |
C6H6BN3O2 |
---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)4-1-5-6(8-2-4)3-9-10-5/h1-3,11-12H,(H,9,10) |
InChI Key |
HQOLDJWPOMXLKO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2)N=C1)(O)O |
Origin of Product |
United States |
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